[1-(2-Chloro-4-fluorophenyl)ethyl](propyl)amine
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Overview
Description
1-(2-Chloro-4-fluorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, an ethyl chain, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzene.
Alkylation: The benzene ring is alkylated using ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amination: The resulting intermediate is then subjected to nucleophilic substitution with propylamine under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Chloro-4-fluorophenyl)ethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or any carbonyl groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the phenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic rings, alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for the development of new drugs targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Manufacturing: It can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-fluorophenyl)ethylamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogenated phenyl ring and amine group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)ethylamine
- 1-(2-Chloro-4-fluorophenyl)ethylamine
- 1-(2-Chloro-4-fluorophenyl)ethylamine
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amine group. This can significantly affect the compound’s physical properties, such as solubility and boiling point.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity in chemical reactions, particularly in nucleophilic substitution and oxidation reactions.
- Applications: While similar compounds may share some applications, the specific properties of 1-(2-Chloro-4-fluorophenyl)ethylamine make it unique for certain uses, such as its potential in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[1-(2-chloro-4-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-3-6-14-8(2)10-5-4-9(13)7-11(10)12/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
GRNAYAFEKBUYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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